5-{[4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl]methyl}-3-(2-chlorophenyl)-1,2,4-oxadiazole
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Overview
Description
The compound 5-{[4-(2H-1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-2-YL]METHYL}-3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOLE is a complex organic molecule that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(2H-1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-2-YL]METHYL}-3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form the benzodioxole ring.
Thiazole Ring Formation: The thiazole ring is synthesized by reacting a suitable thioamide with an α-haloketone.
Oxadiazole Ring Formation: The oxadiazole ring is formed by the cyclization of a hydrazide with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(2H-1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-2-YL]METHYL}-3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOLE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-{[4-(2H-1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-2-YL]METHYL}-3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOLE: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 5-{[4-(2H-1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-2-YL]METHYL}-3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOLE involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Benzodioxol-5-yl)-2-propanol
- (2E,4E)-Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate
- 4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol
Uniqueness
5-{[4-(2H-1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-2-YL]METHYL}-3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOLE: is unique due to its combination of benzodioxole, thiazole, and oxadiazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H12ClN3O3S |
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Molecular Weight |
397.8 g/mol |
IUPAC Name |
5-[[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C19H12ClN3O3S/c20-13-4-2-1-3-12(13)19-22-17(26-23-19)8-18-21-14(9-27-18)11-5-6-15-16(7-11)25-10-24-15/h1-7,9H,8,10H2 |
InChI Key |
SRCONCNZRSKGKM-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)CC4=NC(=NO4)C5=CC=CC=C5Cl |
Origin of Product |
United States |
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